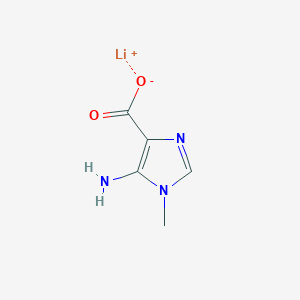
OC1Ccc2ccncc2C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OC1Ccc2ccncc2C1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2,5-dimethoxy-4-bromophenethylamine or 2C-B, and it belongs to the phenethylamine class of compounds. In
Aplicaciones Científicas De Investigación
Data Structures and Algorithms
- This field involves the design of efficient algorithms for solving problems with global constraints such as acyclicity or connectivity .
- The application involves solving problems like Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
- The method involves designing a meta-algorithm that solves all these problems and whose running time is upper bounded by certain parameters .
- The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .
Optoelectronic Applications
- This field involves the construction and optoelectronic applications of organic core/shell micro/nanostructures (OCSSs) .
- The application involves enhancing thermal stability and charge-carrier mobility, which are beneficial to high-performance optoelectronic applications .
- The method involves the fine synthesis of OCSSs, which is a considerable challenge because of the difficulty in realizing the perfect lattice matching and surface-interface energy balance .
- The results suggest that the growth mechanism and corresponding optoelectronic devices are imminently investigated and developed .
Optical Microcombs
- This field involves the applications of optical microcombs .
- The application involves generating optical microcombs .
- The method involves categorizing into material platforms, device architectures, soliton classes, and driving mechanisms .
- The results are not specified in the source .
Data Structures and Algorithms
- This field involves the design of efficient algorithms for solving problems with global constraints such as acyclicity or connectivity .
- The application involves solving problems like Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
- The method involves designing a meta-algorithm that solves all these problems and whose running time is upper bounded by certain parameters .
- The results highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .
Optoelectronic Applications
- This field involves the construction and optoelectronic applications of organic core/shell micro/nanostructures (OCSSs) .
- The application involves enhancing thermal stability and charge-carrier mobility, which are beneficial to high-performance optoelectronic applications .
- The method involves the fine synthesis of OCSSs, which is a considerable challenge because of the difficulty in realizing the perfect lattice matching and surface-interface energy balance .
- The results suggest that the growth mechanism and corresponding optoelectronic devices are imminently investigated and developed .
Optical Microcombs
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEVTZYAXYCSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC1Ccc2ccncc2C1 | |
CAS RN |
90949-48-7 |
Source


|
| Record name | decahydroisoquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)


![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)